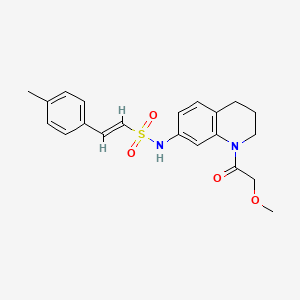
(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising several functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and protective group strategies. The key steps include:
- Formation of Tetrahydroquinoline : The initial step often involves the synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
- Sulfonamide Coupling : This is followed by coupling with p-tolyl sulfonamide to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) . These studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- Mechanism of Action : The mechanism involves interference with cellular signaling pathways crucial for cancer cell survival. For example, compounds with similar structures have been shown to inhibit the Akt pathway, which is vital for cell growth and survival .
Enzyme Inhibition
The sulfonamide moiety in the compound is known to mimic substrate analogs in enzyme inhibition:
- Targeting Enzymes : The compound may act as an inhibitor for various enzymes by mimicking their substrates and blocking active sites, thereby disrupting normal enzymatic functions .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anti-tumor activities. Compounds demonstrated promising results against different cancer cell lines, indicating potential for therapeutic applications .
- Mechanistic Insights : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells via the Nur77 pathway. This pathway is crucial for triggering programmed cell death in response to cellular stress .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline core with sulfonamide | Potential anticancer activity |
| 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Fluorinated variant | Enhanced metabolic stability |
| 4-substituted tetrahydroquinolines | Varying substituents | Diverse anticancer activities |
属性
IUPAC Name |
(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-16-5-7-17(8-6-16)11-13-28(25,26)22-19-10-9-18-4-3-12-23(20(18)14-19)21(24)15-27-2/h5-11,13-14,22H,3-4,12,15H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFVXWMWYKHDJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














